5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide
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Description
5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with a specific molecular structure . It has various chemical properties and potential uses .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in various chemical databases .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study discussed the synthesis and characterization of zinc phthalocyanine derivatives, including a compound similar to 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, which exhibited potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity in Cancer Therapy
- Research on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, structurally related to 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, highlighted their potential as antiproliferative agents against various cancer cell lines, with certain derivatives showing significant activity (Motavallizadeh et al., 2014).
Synthesis and Molecular Structure Analysis
- A study on the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares a similar structural motif with 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, provided insights into the molecular-electronic structure and kinetic investigation of these compounds (Rublova et al., 2017).
properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-22-17-13-18(15(3)12-14(17)2)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCZTAATXJQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
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